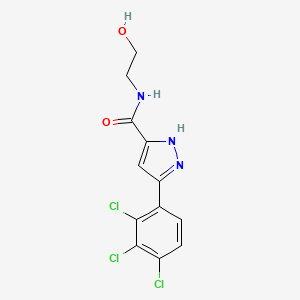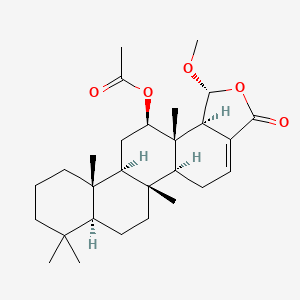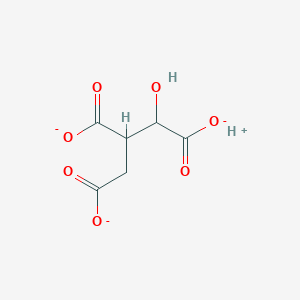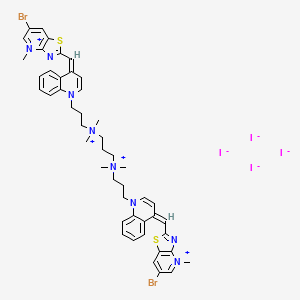
LOLO-1 dye
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LoLo-1 dye is an organic iodide salt. It has a role as a fluorochrome. It contains a LoLo-1(4+).
Scientific Research Applications
Fluorescence Detection System for Microfluidic Lab-on-a-Chip : A study by Ryu et al. (2011) demonstrates a fluorescence detection system for lab-on-a-chip applications. This system is practical for fluorescence immunoassays, indicating the potential of LOLO-1 dye in such applications.
Spectral Deconvolution and Quantification in Environmental Studies : According to Alexander (2005), fluorescent dyes like LOLO-1 are integral in studying and managing groundwater in karst environments. The paper emphasizes the importance of fluorescent tracer dyes in environmental research.
Diagnostic Applications in Global Health : The work of Chin, Linder, & Sia (2007) on lab-on-a-chip devices for global health includes potential applications for dyes like LOLO-1 in diagnostics, particularly in developing countries.
Subcellular Localization and Photobleaching Studies : A study on sulfonated aluminum phthalocyanines in human melanoma cell lines by Peng et al. (1991) provides insight into the potential use of LOLO-1 dye in understanding intracellular localization and photobleaching in medical research.
Flow Velocity Effects on Soil Dye Tracers : Research by Perillo et al. (1998) discusses the use of dyes in tracing water and solute flow in soil, which could be relevant for LOLO-1 dye in environmental and agricultural research.
Biological Imaging with Luminescent Organic Nanoparticles : A study by Wan et al. (2015) on AIE dye-based luminescent organic nanoparticles suggests potential applications of LOLO-1 dye in cell imaging and theranostics.
Chromium Determination with Optical Probe : The work of Tóth & Bazel (2019) highlights the use of dyes in spectrophotometric methods for determining chromium in water, indicating possible environmental applications for LOLO-1.
Loline Alkaloid Biosynthesis : Research by Pan et al. (2014) on loline alkaloids produced by endophytic fungi in grasses offers insight into natural product synthesis, which could be relevant for understanding LOLO-1 dye biosynthesis.
Detection of Cyanide Anions : A study on a naphthalimide-based azo dye for cyanide detection by Hao et al. (2014) suggests potential applications of LOLO-1 dye in chemical detection and safety.
Lactate Sensor Development : The research of Hiraka et al. (2020) on developing a lactate sensor using enzyme modification might indicate possible applications for LOLO-1 dye in developing similar sensors.
properties
Product Name |
LOLO-1 dye |
|---|---|
Molecular Formula |
C47H54Br2I4N8S2 |
Molecular Weight |
1462.5 g/mol |
IUPAC Name |
3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-[3-[3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-dimethylazaniumyl]propyl]-dimethylazanium;tetraiodide |
InChI |
InChI=1S/C47H54Br2N8S2.4HI/c1-52-32-36(48)30-42-46(52)50-44(58-42)28-34-18-22-54(40-16-9-7-14-38(34)40)20-11-24-56(3,4)26-13-27-57(5,6)25-12-21-55-23-19-35(39-15-8-10-17-41(39)55)29-45-51-47-43(59-45)31-37(49)33-53(47)2;;;;/h7-10,14-19,22-23,28-33H,11-13,20-21,24-27H2,1-6H3;4*1H/q+4;;;;/p-4 |
InChI Key |
FTHOOPKJNUQDMN-UHFFFAOYSA-J |
Isomeric SMILES |
C[N+]1=CC(=CC2=C1N=C(S2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(S7)C=C(C=[N+]8C)Br)/C=C5)(C)C)(C)C)Br.[I-].[I-].[I-].[I-] |
Canonical SMILES |
C[N+]1=CC(=CC2=C1N=C(S2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(S6)C=C(C=[N+]7C)Br)C8=CC=CC=C85)Br.[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




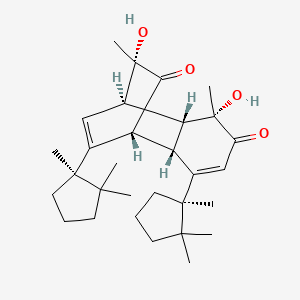
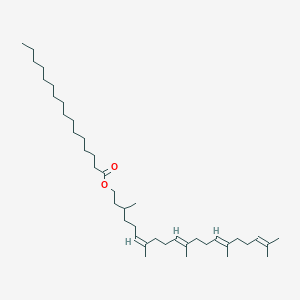
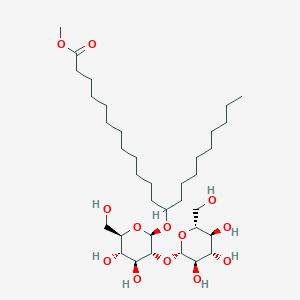

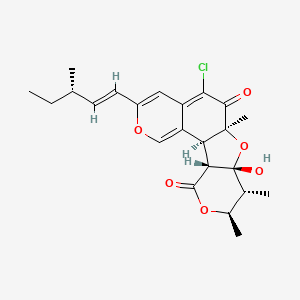

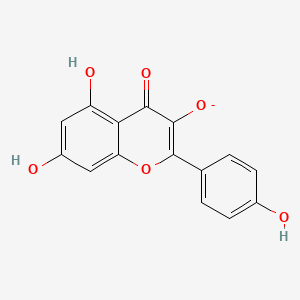
![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)


